Barium laurate

Overview

Description

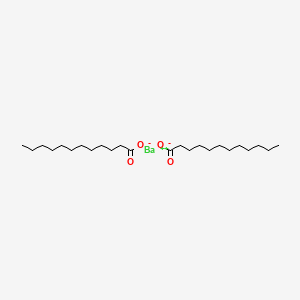

Barium laurate is a chemical compound with the molecular formula C24H46BaO4 . It is a barium salt of lauric acid, which is a fatty acid commonly found in various plant and animal fats. This compound is known for its applications in various scientific and industrial fields due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Barium laurate can be synthesized through the reaction of lauric acid with barium hydroxide or barium chloride in an aqueous solution. The general reaction involves dissolving lauric acid in water and adding barium hydroxide or barium chloride until the reaction reaches completion. The resulting this compound precipitates out of the solution and can be collected by filtration.

Industrial Production Methods: In an industrial setting, this compound is typically produced through a continuous process involving the reaction of lauric acid with barium hydroxide in a reactor vessel. The reaction mixture is continuously stirred to ensure uniform mixing and efficient reaction. The this compound is then separated from the reaction mixture using filtration or centrifugation techniques.

Chemical Reactions Analysis

Types of Reactions: Barium laurate can undergo various chemical reactions, including:

Oxidation: this compound can be oxidized to form barium carbonate and lauric acid.

Reduction: this compound can be reduced to form barium metal and lauric acid.

Substitution: this compound can undergo substitution reactions with other reagents to form different barium compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Common reducing agents include hydrogen gas and sodium borohydride.

Substitution: Common reagents include halides and other metal salts.

Major Products Formed:

Oxidation: Barium carbonate and lauric acid.

Reduction: Barium metal and lauric acid.

Substitution: Various barium compounds depending on the reagent used.

Scientific Research Applications

Applications in PVC Processing

One of the primary applications of barium laurate is in the processing of polyvinyl chloride (PVC). It serves multiple roles:

- Thermal Stabilizer : this compound acts as a secondary stabilizer in PVC formulations. It enhances thermal stability by preventing degradation during processing at high temperatures.

- Lubricant : Its lubricating properties improve the flow characteristics of PVC, facilitating easier processing and shaping into desired forms.

Data Table: Role of this compound in PVC Processing

| Property | Effect |

|---|---|

| Thermal Stability | Enhances resistance to thermal degradation |

| Lubrication | Improves flow and processing characteristics |

| Compatibility | Works well with primary stabilizers like zinc compounds |

Applications in Coatings and Paints

This compound is also utilized in coatings and paints due to its ability to improve the texture and spreadability of formulations. It acts as an emulsifier, enhancing the stability of water-in-oil emulsions.

Case Study: Emulsification in Paints

A study demonstrated that incorporating this compound into paint formulations resulted in improved stability and reduced settling of pigments, leading to a more uniform application and finish. This was particularly beneficial in high-viscosity paints where maintaining homogeneity is crucial.

Applications in Cosmetics and Pharmaceuticals

In cosmetics, this compound is used for its emulsifying properties, helping to stabilize creams and lotions. Its hydrophobic-hydrophilic nature allows it to function effectively as an emulsifier, improving product texture and consistency.

Case Study: Cosmetic Formulations

Research indicates that formulations containing this compound show enhanced stability over time compared to those without it. This stability is critical for products intended for long-term use.

Environmental Considerations

While barium compounds can be effective in various applications, there are environmental concerns associated with their use. The acute toxicity of soluble barium compounds necessitates careful handling and consideration during formulation processes. Manufacturers are increasingly exploring alternatives to reduce reliance on barium salts while maintaining performance standards.

Mechanism of Action

The mechanism by which barium laurate exerts its effects involves its interaction with biological membranes and enzymes. This compound can disrupt cell membranes, leading to cell lysis and death. It can also inhibit enzyme activity by binding to active sites, preventing substrate binding and catalysis. The molecular targets and pathways involved include lipid bilayers and various enzymes involved in cellular processes.

Comparison with Similar Compounds

Barium laurate is similar to other barium salts, such as barium sulfate and barium carbonate. it is unique in its fatty acid composition, which gives it distinct properties and applications. Other similar compounds include:

Potassium Laurate: A potassium salt of lauric acid with similar applications in industry and research.

Calcium Laurate: A calcium salt of lauric acid used in various industrial applications.

Sodium Laurate: A sodium salt of lauric acid commonly used in detergents and personal care products.

Biological Activity

Barium laurate, a barium salt of lauric acid, has garnered attention in various fields due to its unique chemical properties and potential biological activities. This article delves into the biological activity of this compound, focusing on its interactions within biological systems, toxicological effects, and potential applications.

This compound is represented by the chemical formula and has a molecular weight of approximately 466.6 g/mol. It is classified as a sparingly soluble compound, which influences its bioavailability and interactions within biological systems .

Biological Activity and Mechanisms

- Calcium Replacement : Barium ions can compete with calcium ions due to their similar ionic radii and charge. This property allows barium to interfere with calcium-mediated processes, including neurotransmitter release and muscle contraction. Studies have shown that barium can block potassium efflux from cells, leading to alterations in cellular excitability and contractility .

- Toxicological Effects : The biological activity of this compound includes both beneficial and harmful effects. High concentrations of barium compounds can result in gastrointestinal disturbances, hypertension, cardiac arrhythmias, and muscle paralysis . Chronic exposure has been linked to kidney toxicity in animal models, indicating that the kidneys are a primary target organ for barium toxicity .

- Absorption and Excretion : Barium is primarily eliminated through feces rather than urine, with a biological half-life in rats estimated at 90-120 days. This slow elimination rate suggests the potential for bioaccumulation within organisms .

Case Study 1: Cardiac Effects

In a study involving rats exposed to barium chloride via drinking water, significant alterations in cardiac function were observed after prolonged exposure. Rats receiving higher concentrations (100 mg/L) exhibited increased blood pressure and altered myocardial contractility . This highlights the cardiovascular implications of barium exposure.

Case Study 2: Reproductive Toxicity

Another study assessed reproductive outcomes in rats administered barium carbonate. The results indicated adverse effects on offspring survival rates and developmental anomalies in newborns from treated dams . This raises concerns regarding the reproductive safety of barium compounds.

Research Findings

| Study | Findings | Implications |

|---|---|---|

| Inhalation Study (Rats) | Barium sulfate caused inflammatory responses in lungs | Suggests respiratory risks associated with inhalation exposure |

| Oral Toxicity Study | LD50 values for various barium salts ranged from moderate to high | Indicates varying toxicity levels among different barium compounds |

| Long-term Exposure (Rats) | Kidney toxicity observed with chronic exposure to barium chloride | Highlights the need for monitoring renal function in exposed populations |

Environmental Impact

Barium compounds have been shown to affect microbial processes in the environment. For instance, they can inhibit cellular functions in bacteria and alter virus infectivity . However, studies on aquatic organisms have reported minimal survival effects at lower concentrations, suggesting that the ecological risk may be limited under certain conditions .

Properties

IUPAC Name |

barium(2+);dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C12H24O2.Ba/c2*1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2*2-11H2,1H3,(H,13,14);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYTAZQLUNUCPFQ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCC(=O)[O-].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H46BaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1063564 | |

| Record name | Barium laurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

535.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Dodecanoic acid, barium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

4696-57-5, 93384-78-2 | |

| Record name | Barium laurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004696575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecanoic acid, barium salt, basic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093384782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecanoic acid, barium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Barium laurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecanoic acid, barium salt, basic | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.088.407 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Barium dilaurate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.879 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BARIUM LAURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45U834A33Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.